5-Methyl-3-n-pentadecylcatechol

Übersicht

Beschreibung

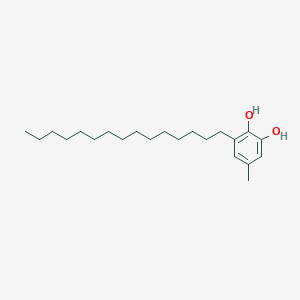

5-Methyl-3-n-pentadecylcatechol is an organic compound with the molecular formula C22H38O2. It is a derivative of catechol, characterized by the presence of a methyl group at the 5-position and a pentadecyl chain at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-n-pentadecylcatechol typically involves the alkylation of catechol derivatives. One common method is the Friedel-Crafts alkylation, where catechol is reacted with a pentadecyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-n-pentadecylcatechol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biochemical processes.

Reduction: Reduction reactions can convert quinones back to catechols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various quinones, substituted catechols, and other derivatives that can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Induction of Tolerance to Urushiol:

5-Me-PDC is primarily recognized for its role in inducing tolerance to urushiol, the active component in poison ivy that causes allergic reactions. A study demonstrated that guinea pigs could be tolerized through epicutaneous application of 5-Me-PDC, which mimics the effects of urushiol without eliciting the same degree of allergic response. This finding suggests potential therapeutic applications in treating urushiol-induced dermatitis and other allergic skin conditions .

Mechanism of Action:

The mechanism by which 5-Me-PDC induces tolerance involves modulating immune responses. The compound appears to alter the expression of key cytokines associated with inflammation and sensitization, thereby reducing the severity of allergic reactions when exposed to urushiol .

Inhibition of Lipoxygenases

Anti-inflammatory Properties:

Research has shown that 5-Me-PDC exhibits significant inhibitory activity against lipoxygenases, specifically soybean 15-lipoxygenase (15-sLOX) and human 5-lipoxygenase (5-hLOX). These enzymes are involved in inflammatory pathways, and their inhibition can lead to reduced inflammation. The IC50 values for 5-Me-PDC against these enzymes were found to be comparable to well-known inhibitors .

Case Studies:

In vitro studies have demonstrated that 5-Me-PDC can effectively inhibit the production of pro-inflammatory mediators in cell lines exposed to inflammatory stimuli. This suggests its potential use as an anti-inflammatory agent in conditions such as asthma and other inflammatory diseases .

Pharmacological Applications

Potential as a Therapeutic Agent:

Given its immunomodulatory and anti-inflammatory properties, 5-Me-PDC is being investigated for broader therapeutic applications. Its ability to induce tolerance and mitigate inflammation positions it as a candidate for developing treatments for various skin disorders and systemic inflammatory conditions.

Research Findings:

A study highlighted that formulations containing 5-Me-PDC could enhance transdermal drug delivery systems by improving skin permeability. This property could facilitate the delivery of therapeutic agents directly through the skin, thus improving their bioavailability and efficacy .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 5-Methyl-3-n-pentadecylcatechol involves its interaction with specific molecular targets. For instance, it inhibits the activity of lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators. The free catechol function is essential for this inhibitory activity, as acetylation of the catechol group blocks the enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-n-Pentadecylcatechol: Similar in structure but lacks the methyl group at the 5-position.

3-[(10Z)-Pentadec-10′-en-1-yl]-catechol: Contains an unsaturated pentadecyl chain.

Uniqueness

5-Methyl-3-n-pentadecylcatechol is unique due to the presence of both a methyl group and a long alkyl chain, which contribute to its distinct bioactive properties. This combination enhances its ability to interact with biological targets and makes it a valuable compound for research and industrial applications .

Biologische Aktivität

5-Methyl-3-n-pentadecylcatechol is an organic compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a methyl group at the 5-position and a long pentadecyl chain at the 3-position of the catechol ring. These structural features contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on lipoxygenases, enzymes involved in the inflammatory response. This inhibition is crucial for its potential anti-inflammatory applications.

- Antioxidant Activity : It has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress in cells.

- Mitochondrial Interaction : Research indicates that compounds similar to this compound interact with mitochondrial proteins, leading to alterations in mitochondrial function and potentially influencing cellular respiration .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : In a study using a mouse ear model for allergic contact dermatitis, this compound was shown to significantly reduce inflammation induced by dinitrofluorobenzene (DNFB). Mice treated with the compound exhibited lower spleen indices and reduced ear swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

- Mitochondrial Interaction : Another study investigated the interaction of catecholic compounds with mitochondrial proteins. It was found that this compound could modify cytochrome c proteins, impairing electron transport and leading to mitochondrial dysfunction. This suggests a dual role in both therapeutic and toxicological contexts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-n-Pentadecylcatechol | Lacks methyl group at the 5-position | Weaker lipoxygenase inhibition |

| 3-[(10Z)-Pentadec-10′-en-1-yl]-catechol | Unsaturated chain | Enhanced allergenic potential |

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a candidate for anti-inflammatory drugs targeting lipoxygenase pathways.

- Cosmetics : Due to its antioxidant properties, it may be utilized in formulations aimed at reducing oxidative stress on skin cells.

- Research : It serves as a valuable tool for studying mitochondrial function and enzyme interactions.

Eigenschaften

IUPAC Name |

5-methyl-3-pentadecylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPSDKTPLEMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167445 | |

| Record name | 5-Methyl-3-n-pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16273-08-8 | |

| Record name | 5-Methyl-3-n-pentadecylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-n-pentadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.